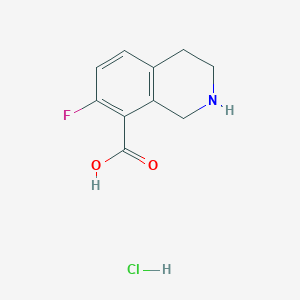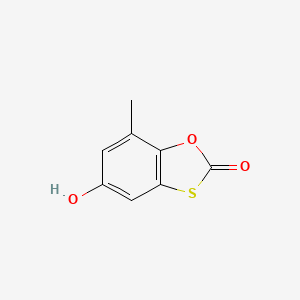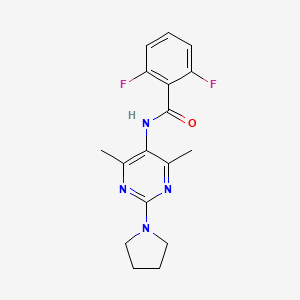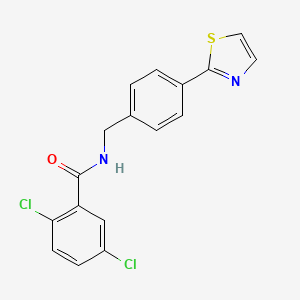
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2 . It is a derivative of tetrahydroisoquinoline .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tetrahydroisoquinoline core with a fluorine atom at the 7-position and a carboxylic acid group at the 8-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.64 and a molecular formula of C10H11ClFNO2 . The compound is a solid at room temperature .Scientific Research Applications
Antibacterial Activities and Pharmacological Properties
Research on compounds structurally similar to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride shows significant interest in their antibacterial activities. For instance, the synthesis and evaluation of enantiomers of temafloxacin hydrochloride, a compound from the 4-pyridone-3-carboxylic acid class, exhibited notable antibacterial activities and similar pharmacological profiles (Chu et al., 1991). Additionally, a study on quinolone antibacterial agents, including synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids, contributes to the understanding of the antibacterial properties of these compounds (Sanchez et al., 1988).
Antioxidative or Prooxidative Effects
This compound may be related to research on the antioxidative or prooxidative effects of similar compounds. A study involving 7-fluoro-4-hydroxyquinoline derivatives explored their impact on free-radical-initiated hemolysis of erythrocytes, indicating the potential antioxidant or prooxidant roles these compounds can play in biological systems (Liu et al., 2002).
Potential in Antimycobacterial Applications
The antimycobacterial activities of novel fluoroquinolones, structurally related to this compound, have been explored. A study synthesized and evaluated 1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids for their effectiveness against Mycobacterium tuberculosis, showing promising results (Senthilkumar et al., 2009).
Applications in Antibacterial Agent Synthesis
Further studies have focused on the synthesis and antibacterial potency of related compounds. For example, the synthesis of 4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-ƒ]quinoxaline-8-carboxylic acid and its derivatives demonstrated good antibacterial activities against E. coli and S. aureus (Al-Hiari et al., 2007).
Exploration of Fluorinated Quinolones
Research has also delved into the photoinduced C-F bond cleavage in fluorinated quinolone derivatives, which includes compounds similar to this compound. These studies provide insights into the photostability and potential phototoxicity of these compounds (Fasani et al., 1999).
properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14;/h1-2,12H,3-5H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSBHVZFHHEMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2876441.png)

![5-[[3-(Hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2876444.png)
![2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2876445.png)
![2-(2-Methoxyphenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2876447.png)
![N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide](/img/structure/B2876449.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2876451.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2876452.png)

![N-(4-ethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2876455.png)


![N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide](/img/structure/B2876458.png)